1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 221221-16-5
VCID: VC21127450
InChI: InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
SMILES: COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F
Molecular Formula: C14H12FNO4
Molecular Weight: 277.25 g/mol

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 221221-16-5

Cat. No.: VC21127450

Molecular Formula: C14H12FNO4

Molecular Weight: 277.25 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 221221-16-5

Specification

CAS No. 221221-16-5
Molecular Formula C14H12FNO4
Molecular Weight 277.25 g/mol
IUPAC Name 1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
Standard InChI Key BZHFSDYKFLNPST-UHFFFAOYSA-N
SMILES COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F
Canonical SMILES COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator